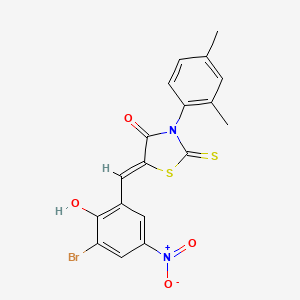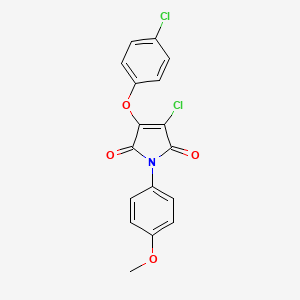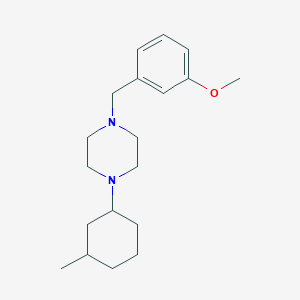![molecular formula C15H25N3O B5121346 4-{3-[(4-methyl-1-piperazinyl)amino]butyl}phenol](/img/structure/B5121346.png)
4-{3-[(4-methyl-1-piperazinyl)amino]butyl}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{3-[(4-methyl-1-piperazinyl)amino]butyl}phenol, also known as MPBP, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. MPBP is a synthetic molecule that belongs to the family of phenols and is commonly used in the fields of pharmacology, biochemistry, and neuroscience.
Mecanismo De Acción
4-{3-[(4-methyl-1-piperazinyl)amino]butyl}phenol acts as a selective antagonist of the 5-HT1A receptor by binding to the receptor and preventing the activation of downstream signaling pathways. The 5-HT1A receptor is known to activate various intracellular signaling pathways such as the cyclic adenosine monophosphate (cAMP) pathway and the phospholipase C (PLC) pathway. 4-{3-[(4-methyl-1-piperazinyl)amino]butyl}phenol blocks the activation of these pathways, leading to a decrease in the downstream effects of the 5-HT1A receptor.
Biochemical and Physiological Effects:
4-{3-[(4-methyl-1-piperazinyl)amino]butyl}phenol has been shown to have various biochemical and physiological effects in animal models. It has been reported to decrease immobility time in the forced swim test, which is a measure of depression-like behavior in rodents. 4-{3-[(4-methyl-1-piperazinyl)amino]butyl}phenol has also been shown to decrease anxiety-like behavior in the elevated plus maze test and the light-dark box test. Additionally, 4-{3-[(4-methyl-1-piperazinyl)amino]butyl}phenol has been reported to have analgesic effects in various animal models of pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-{3-[(4-methyl-1-piperazinyl)amino]butyl}phenol in lab experiments is its selectivity for the 5-HT1A receptor. This allows researchers to investigate the specific role of this receptor in various physiological processes without the interference of other receptors. However, one of the limitations of using 4-{3-[(4-methyl-1-piperazinyl)amino]butyl}phenol is its relatively low potency compared to other 5-HT1A receptor antagonists. This can make it difficult to achieve a complete blockade of the receptor in some experiments.
Direcciones Futuras
There are several future directions for the use of 4-{3-[(4-methyl-1-piperazinyl)amino]butyl}phenol in scientific research. One potential direction is the investigation of the role of the 5-HT1A receptor in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Additionally, 4-{3-[(4-methyl-1-piperazinyl)amino]butyl}phenol can be used to study the effects of various drugs on the 5-HT1A receptor and its downstream signaling pathways. Finally, the development of more potent and selective 5-HT1A receptor antagonists based on the structure of 4-{3-[(4-methyl-1-piperazinyl)amino]butyl}phenol can lead to the discovery of new therapeutic agents for various disorders.
Conclusion:
In conclusion, 4-{3-[(4-methyl-1-piperazinyl)amino]butyl}phenol is a synthetic molecule that has gained significant attention in the scientific community due to its potential use in various research applications. 4-{3-[(4-methyl-1-piperazinyl)amino]butyl}phenol acts as a selective antagonist of the 5-HT1A receptor and has been used to investigate the role of this receptor in various physiological processes. 4-{3-[(4-methyl-1-piperazinyl)amino]butyl}phenol has various biochemical and physiological effects in animal models and has advantages and limitations for lab experiments. Finally, there are several future directions for the use of 4-{3-[(4-methyl-1-piperazinyl)amino]butyl}phenol in scientific research, including the investigation of the role of the 5-HT1A receptor in various neurological disorders and the development of more potent and selective 5-HT1A receptor antagonists.
Métodos De Síntesis
The synthesis of 4-{3-[(4-methyl-1-piperazinyl)amino]butyl}phenol involves the reaction of 4-hydroxybenzaldehyde with 4-methyl-1-piperazinecarboxylic acid, followed by the reduction of the resulting Schiff base with sodium borohydride. The final product is obtained by the reaction of the resulting amine with 3-chloro-1-propanol. The purity of 4-{3-[(4-methyl-1-piperazinyl)amino]butyl}phenol can be confirmed by various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
4-{3-[(4-methyl-1-piperazinyl)amino]butyl}phenol has been widely used in scientific research due to its ability to act as a selective antagonist of the 5-HT1A receptor, which is a subtype of serotonin receptor. The 5-HT1A receptor is known to play a crucial role in various physiological processes such as mood regulation, anxiety, and pain perception. 4-{3-[(4-methyl-1-piperazinyl)amino]butyl}phenol has been used to investigate the role of the 5-HT1A receptor in various animal models of depression, anxiety, and pain. Additionally, 4-{3-[(4-methyl-1-piperazinyl)amino]butyl}phenol has been used to study the effects of various drugs on the 5-HT1A receptor and its downstream signaling pathways.
Propiedades
IUPAC Name |
4-[3-[(4-methylpiperazin-1-yl)amino]butyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O/c1-13(16-18-11-9-17(2)10-12-18)3-4-14-5-7-15(19)8-6-14/h5-8,13,16,19H,3-4,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYMIIFAENAVWOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)O)NN2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{3-[(4-Methyl-1-piperazinyl)amino]butyl}phenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 4-({[2-(5-methyl-2-thienyl)-1-azepanyl]carbonyl}amino)benzoate](/img/structure/B5121271.png)


![hexyl 1-[1-(methoxycarbonyl)propyl]-2-aziridinecarboxylate](/img/structure/B5121295.png)
![[4-(dimethylamino)benzyl][2-(2,2-dimethyltetrahydro-2H-pyran-4-yl)ethyl]amine hydrochloride](/img/structure/B5121301.png)
![5-[(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5121317.png)
![3-[(4-bromophenyl)amino]-3-(4-fluorophenyl)-1-phenyl-1-propanone](/img/structure/B5121320.png)

![2-[ethyl(3-methoxybenzoyl)amino]benzoic acid](/img/structure/B5121334.png)


![2-[4-(2-fluorophenyl)-1-piperazinyl]-4-methyl-6-(methylthio)quinoline](/img/structure/B5121354.png)
